molecular formula C14H6F3N5S B11044135 3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

3-[6-(2,3,4-Trifluorophenyl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-3-yl]pyridine

Cat. No.: B11044135
M. Wt: 333.29 g/mol
InChI Key: HEELSOBXSWHOIY-UHFFFAOYSA-N
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Description

3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyridine ring, a trifluorophenyl group, and a triazolo-thiadiazole core. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable candidate for various scientific research applications.

Preparation Methods

The synthesis of 3-(3-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The synthesis begins with the formation of the triazole ring through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Thiadiazole Ring: The triazole intermediate is then reacted with sulfur and other reagents to form the thiadiazole ring.

    Functionalization with Pyridine and Trifluorophenyl Groups:

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Scientific Research Applications

3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3-pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit kinase activity, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

3-(3-Pyridyl)-6-(2,3,4-trifluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:

Properties

Molecular Formula

C14H6F3N5S

Molecular Weight

333.29 g/mol

IUPAC Name

3-pyridin-3-yl-6-(2,3,4-trifluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C14H6F3N5S/c15-9-4-3-8(10(16)11(9)17)13-21-22-12(19-20-14(22)23-13)7-2-1-5-18-6-7/h1-6H

InChI Key

HEELSOBXSWHOIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C3N2N=C(S3)C4=C(C(=C(C=C4)F)F)F

Origin of Product

United States

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